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Compound of Interest

Compound Name:
Anti-Mouse OX40/CD134 (LALA-

PG) Antibody (OX86)

Cat. No.: B15602332 Get Quote

Technical Support Center: Anti-OX40 (Clone:
OX86) Antibody
Welcome to the technical support center for the anti-OX40 (clone: OX86) antibody. This

resource is designed to assist researchers, scientists, and drug development professionals in

troubleshooting unexpected toxicity observed in mice during pre-clinical studies.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of unexpected toxicity associated with the anti-OX40 OX86

antibody in mice?

A1: The primary mechanism of unexpected toxicity, particularly hepatotoxicity, is the induction

of pyroptosis in liver-resident invariant Natural Killer T (iNKT) cells.[1][2][3][4][5] Constitutive

expression of OX40 on these cells makes them susceptible to agonistic antibody binding,

which can trigger a cell death pathway distinct from the intended T-cell co-stimulation.[1][2]

Q2: What are the key molecular players in OX86-induced iNKT cell pyroptosis?

A2: OX40 stimulation on liver iNKT cells initiates a signaling cascade that involves the

recruitment of TNF receptor-associated factor 6 (TRAF6) and the paracaspase MALT1.[1][2]

This complex activates caspase-1, which then cleaves gasdermin D to form pores in the cell
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membrane.[1][2] Activated caspase-1 also processes pro-inflammatory cytokines pro-IL-1β and

pro-IL-18 into their mature, secreted forms.[1][2][5]

Q3: Are the toxic effects of anti-OX40 OX86 consistently observed across all studies?

A3: No, there are conflicting reports in the literature. While some studies have reported

significant liver damage, others have been unable to reproduce these findings, even at higher

doses.[5] This suggests that other experimental variables may contribute to the toxic

phenotype.

Q4: What are the potential confounding factors that might influence the toxicity of anti-OX40

OX86?

A4: Several factors have been proposed to explain the discrepancies in observed toxicity,

including:

Gut Microbiota: The composition of the gut microbiome may influence the basal activation

state of the immune system, including liver NKT cells.[5]

Mouse Strain and Age: While studies reporting toxicity and those that did not both used

C57BL/6 mice, the age of the mice could be a factor, with younger mice potentially having

higher OX40 expression on NKT cells.[5]

Basal Activation State of iNKT Cells: Pre-existing activation of liver iNKT cells may prime

them for pyroptosis upon OX40 stimulation.[5]

Dosing and Administration Route: While not definitively proven to be the sole cause of

toxicity, the dose and frequency of administration can impact the outcome.

Troubleshooting Guide
If you are observing unexpected toxicity in your experiments with anti-OX40 OX86, consider

the following troubleshooting steps:

Issue: Elevated liver enzymes (ALT, AST) and/or liver necrosis.
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Potential Cause Suggested Action

High basal activation of iNKT cells

Characterize the baseline activation status and

OX40 expression levels on liver iNKT cells in

your mouse colony by flow cytometry. Compare

these levels to published data if possible.

Consider using mice from a different vendor or

re-deriving your colony to specific-pathogen-free

(SPF) conditions.

Influence of gut microbiota

If possible, perform experiments in facilities with

different microbiome profiles or consider co-

housing mice to normalize gut flora. Antibiotic

treatment has been explored as a variable but

did not appear to significantly alter the toxic

outcome in one study.[5]

Dose of OX86 antibody

Review the dosage used in your experiments.

While some studies have not seen toxicity even

at high doses, consider performing a dose-

titration study to identify a therapeutic window

with minimal toxicity in your specific model.

Age of mice

Younger mice (e.g., 3 weeks old) may have

higher OX40 expression on liver NKT cells

compared to older mice (e.g., 9 weeks old).[5] If

feasible, consider using older mice for your

studies.

Issue: Lethargy, weight loss, and other signs of systemic inflammation.
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Potential Cause Suggested Action

Cytokine Release Syndrome (CRS)

Concurrent administration of anti-OX40 and

anti-PD-1 antibodies has been reported to

induce a "cytokine storm-like event."[6] If using

a combination therapy, consider a sequential

dosing regimen (e.g., anti-OX40 followed by

anti-PD-1) rather than concurrent administration.

[7]

Release of pro-inflammatory cytokines from

pyroptosis

Measure serum levels of IL-1β, IL-18, TNF-α,

and IL-6 to assess the systemic inflammatory

response.[5] This can help confirm if the

observed toxicity is associated with the

pyroptotic pathway.

Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of anti-

OX40 antibody administration in mice.

Table 1: Serum Cytokine and Liver Enzyme Levels

Treatme
nt

IL-1β IL-18 TNF-α IL-6
ALT
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Increase

d
- -
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[1]
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Not
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d
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ntly
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d

Not

Elevated

Not
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[5]

Note: Dashes (-) indicate data not reported in the cited study.
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Experimental Protocols
Protocol for Induction of Liver Injury with Anti-OX40

This is a generalized protocol based on published literature and should be adapted for specific

experimental needs.

Animal Model: C57BL/6 mice are commonly used. The age of the mice may be a critical

factor, with younger mice potentially being more susceptible.

Antibody Administration:

Antibody: Anti-mOX40 (clone: OX86)

Dose: Doses ranging from 100 µg to 250 µg per mouse have been used in various

studies.[8][9] A dose of 250 µg administered intraperitoneally (i.p.) has been associated

with liver toxicity in some reports.

Route: Intraperitoneal (i.p.) injection is a common route of administration.

Schedule: A single injection or multiple injections over a period of time can be used. For

toxicity studies, a single high dose may be sufficient.

Monitoring:

Clinical Signs: Monitor mice for signs of toxicity such as weight loss, lethargy, ruffled fur,

and hunched posture.

Blood Collection: Collect blood at various time points (e.g., 24, 48, 72 hours) post-injection

for analysis of serum liver enzymes (ALT, AST) and cytokines (IL-1β, IL-18, TNF-α, IL-6).

Histopathology:

At the experimental endpoint, harvest livers and fix in 10% neutral buffered formalin.

Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess

for liver necrosis and immune cell infiltration.
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Flow Cytometry:

Isolate mononuclear cells from the liver and spleen.

Stain for immune cell markers to analyze the populations of iNKT cells (using CD1d

tetramers), T cells (CD4, CD8), and other relevant immune cells. Assess OX40 expression

on these populations.

Visualizations
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Caption: OX40-mediated iNKT cell pyroptosis pathway leading to hepatotoxicity.
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Caption: Troubleshooting workflow for unexpected toxicity with anti-OX40 OX86.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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